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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary natural dietary
sources of L-ergothioneine, a sulfur-containing amino acid with potent antioxidant properties.
This document is intended to serve as a resource for researchers, scientists, and professionals
in drug development who are investigating the therapeutic potential and dietary implications of
ergothioneine. The guide summarizes quantitative data, details relevant experimental protocols
for ergothioneine quantification, and provides visual representations of key biological pathways.

Principal Natural Dietary Sources of Ergothioneine

Ergothioneine is synthesized by certain fungi and bacteria, and it subsequently bioaccumulates
in plants and animals that consume these microorganisms.[1] Consequently, the richest dietary
sources of ergothioneine are mushrooms.[2][3] The concentration of ergothioneine can vary
significantly among different mushroom species.[4] Other food sources, including certain
grains, beans, and meat products, also contain ergothioneine, albeit typically in lower
concentrations compared to mushrooms.[2][5]

Quantitative Data on Ergothioneine Content in Food

The following table summarizes the ergothioneine content in various natural dietary sources,
compiled from multiple research studies. Values are presented as milligrams of ergothioneine
per kilogram of dry weight (mg/kg DW), unless otherwise specified.
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Ergothioneine

Food Category Food Item Content (mglkg Reference(s)
DW)
King Oyster )
Mushrooms . High [2]
(Pleurotus eryngii)
Maitake (Grifola ]
High [2]
frondosa)
Oyster (Pleurotus )
High [2]
ostreatus)
Shiitake (Lentinula
1278-1775 [6]
edodes)
Portabella (Agaricus ]
: High [7]
bisporus)
Crimini (Agaricus )
: High [7]
bisporus)
White Button
) ) Moderate [7]
(Agaricus bisporus)
Lion's Mane (Hericium
] . 370 [3]
erinaceus) mycelium
Enokitake
(Flammulina High [3]
velutipes)
] Highest among 28
Lepista nuda ) [4]
species tested
Ganoderma species Low (0.06-0.08) [4]
Grains Oat Bran Moderate [2][5]
Rice Bran 176 [6]
Legumes Black Beans Moderate [2][5]
Red Beans Moderate [2][5]
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.researchgate.net/figure/Antioxidant-properties-and-potential-action-mechanisms-of-ergothioneine-A-Chemical_fig1_359340557
https://www.researchgate.net/figure/Antioxidant-properties-and-potential-action-mechanisms-of-ergothioneine-A-Chemical_fig1_359340557
https://www.researchgate.net/figure/Antioxidant-properties-and-potential-action-mechanisms-of-ergothioneine-A-Chemical_fig1_359340557
https://www.researchgate.net/publication/270471344_Identification_and_Quantification_of_Ergothioneine_in_Cultivated_Mushrooms_by_Liquid_Chromatography-Mass_Spectroscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971627/
https://www.chromatographyonline.com/view/validation-of-an-aqueous-normal-phase-chromatography-method-for-the-analysis-of-ergothioneine-in-commercial-mushrooms
https://www.chromatographyonline.com/view/validation-of-an-aqueous-normal-phase-chromatography-method-for-the-analysis-of-ergothioneine-in-commercial-mushrooms
https://www.articleted.com/article/1019155/357714/The-Antioxidant-Mechanisms-of-Ergothioneine--Protecting-Cells-from-Oxidative-Stress
https://www.articleted.com/article/1019155/357714/The-Antioxidant-Mechanisms-of-Ergothioneine--Protecting-Cells-from-Oxidative-Stress
https://www.researchgate.net/figure/Antioxidant-properties-and-potential-action-mechanisms-of-ergothioneine-A-Chemical_fig1_359340557
https://www.researchgate.net/publication/317901237_Quantitative_determination_of_the_sulfur-containing_antioxidant_ergothioneine_by_HPLCICP-QQQ-MS
https://www.researchgate.net/publication/270471344_Identification_and_Quantification_of_Ergothioneine_in_Cultivated_Mushrooms_by_Liquid_Chromatography-Mass_Spectroscopy
https://www.researchgate.net/figure/Antioxidant-properties-and-potential-action-mechanisms-of-ergothioneine-A-Chemical_fig1_359340557
https://www.researchgate.net/publication/317901237_Quantitative_determination_of_the_sulfur-containing_antioxidant_ergothioneine_by_HPLCICP-QQQ-MS
https://www.researchgate.net/figure/Antioxidant-properties-and-potential-action-mechanisms-of-ergothioneine-A-Chemical_fig1_359340557
https://www.researchgate.net/publication/317901237_Quantitative_determination_of_the_sulfur-containing_antioxidant_ergothioneine_by_HPLCICP-QQQ-MS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Tempeh (fermented

soybeans) 201 o]
Meat Liver Moderate [5]
Kidney Moderate [5]
Vegetables Dried Asparagus 163 [6]

Note: A standard 3-ounce serving of shiitake, oyster, king oyster, or maitake mushrooms can
contain up to 13mg of ergothioneine.[7] Cooking does not appear to diminish the ergothioneine

levels in mushrooms.[7]

Experimental Protocols for Ergothioneine
Quantification

The accurate quantification of ergothioneine in food matrices is crucial for research purposes.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most

common and reliable method.

General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of ergothioneine from

a food sample.

Homogenization Extraction I . . . e
(Food Sample)—b@e_g” blending, pulverizingHe.g., TEBELE, ethanol))—b(ﬁltratlon/CentnfugatlorD—b HPLC Analysis Quantification

Click to download full resolution via product page

General workflow for ergothioneine quantification.

Detailed Methodology: HPLC Quantification of
Ergothioneine in Mushrooms

This protocol is a composite based on methodologies described in the scientific literature.[6][3]
[91[10]
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2.2.1. Sample Preparation and Extraction

o Sample Homogenization: Fresh mushroom samples are cleaned, dried, and pulverized into a
fine powder. For fresh samples, a wet weight to dry weight ratio should be determined.

o Extraction:
o Weigh approximately 1 gram of the mushroom powder.

o Add 20 mL of an extraction solvent. Common solvents include 70% (v/v) aqueous ethanol
or hot water.[6][11] For enhanced extraction, the solvent can be supplemented with
reagents like 10 mM dithiothreitol (DTT) to prevent oxidation.[6]

o Sonicate the mixture for 30 minutes or extract using a hot water bath (e.g., 70-100°C for
30-60 minutes).[3][11]

o Centrifuge the extract at a sufficient speed (e.g., 10,000 x g) for 15 minutes to pellet solid
debris.

o Collect the supernatant. The extraction process can be repeated on the pellet to ensure
complete recovery of ergothioneine.

o Filter the supernatant through a 0.45 um nylon syringe filter prior to HPLC analysis.[3]
2.2.2. HPLC Analysis

o Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is
suitable.

e Column: A C18 reversed-phase column is commonly used.[12] For highly polar compounds
like ergothioneine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can
provide better retention and separation.[10]

» Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase for a
C18 column consists of an aqueous sodium phosphate buffer with a small percentage of an
organic modifier like acetonitrile (e.g., 3%) and 0.1% triethylamine.[6] For HILIC, a mixture of
acetonitrile and an aqueous buffer (e.g., 20 mmol/L ammonium acetate) is typical.[10]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.researchgate.net/publication/270471344_Identification_and_Quantification_of_Ergothioneine_in_Cultivated_Mushrooms_by_Liquid_Chromatography-Mass_Spectroscopy
https://www.rroij.com/open-access/aqueous-extraction-of-ergothioneine-from-mycelia-of-pleurotusostreatus-and-ergothioneine-accumulation-regularity-duringsubmerged-f-.pdf
https://www.researchgate.net/publication/270471344_Identification_and_Quantification_of_Ergothioneine_in_Cultivated_Mushrooms_by_Liquid_Chromatography-Mass_Spectroscopy
https://www.chromatographyonline.com/view/validation-of-an-aqueous-normal-phase-chromatography-method-for-the-analysis-of-ergothioneine-in-commercial-mushrooms
https://www.rroij.com/open-access/aqueous-extraction-of-ergothioneine-from-mycelia-of-pleurotusostreatus-and-ergothioneine-accumulation-regularity-duringsubmerged-f-.pdf
https://www.chromatographyonline.com/view/validation-of-an-aqueous-normal-phase-chromatography-method-for-the-analysis-of-ergothioneine-in-commercial-mushrooms
https://www.mdpi.com/1420-3049/26/7/1832
https://academic.oup.com/chromsci/article/54/6/934/1745015
https://www.researchgate.net/publication/270471344_Identification_and_Quantification_of_Ergothioneine_in_Cultivated_Mushrooms_by_Liquid_Chromatography-Mass_Spectroscopy
https://academic.oup.com/chromsci/article/54/6/934/1745015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Flow Rate: A flow rate of 1.0 mL/min is generally used.[9][10]

» Detection: Ergothioneine can be detected by UV absorbance at approximately 254 nm.[6]
[10]

» Quantification: Quantification is achieved by comparing the peak area of ergothioneine in the
sample to a standard curve generated from known concentrations of an ergothioneine
standard.

Signaling Pathways and Biological Roles

Ergothioneine's biological effects are multifaceted, primarily revolving around its potent
antioxidant and cytoprotective properties.

Fungal Biosynthesis of Ergothioneine

Ergothioneine is synthesized from the amino acid histidine in fungi. The biosynthetic pathway
involves a series of enzymatic reactions, with key enzymes identified in organisms like
Neurospora crassa.[13][14]

L-Histidine

istidine methyltransferase

Hercynine

ercynylcysteine sulfoxide synthase

(S—HercynyI-L-cysteine sulfoxide)

Sulfoxide lyase

Ergothioneine
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Simplified biosynthesis pathway of ergothioneine in fungi.

Ergothioneine Transport and Antioxidant Function

In humans, ergothioneine is taken up from the diet via the specific transporter OCTN1 (Organic
Cation Transporter Novel 1), also known as SLC22A4.[15][16] This transporter is expressed in

various tissues, leading to the accumulation of ergothioneine in cells, where it exerts its

(Dietary Ergothioneine)

protective effects.
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Ergothioneine uptake and its role in cellular protection.

Ergothioneine's antioxidant mechanisms include the direct scavenging of reactive oxygen
species (ROS), chelation of metal ions, and the potential to modulate other cellular antioxidant
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systems.[7][17] Its ability to accumulate in tissues prone to high oxidative stress underscores its
significant cytoprotective role.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to Natural Dietary Sources of
Ergothioneine for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1254089#natural-dietary-sources-of-ergothioneine-
for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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